
4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole
Overview
Description
4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds known for their versatility in organic synthesis and medicinal chemistry . The presence of bromine, methyl, and phenyl groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-ol with bromine under controlled conditions to introduce the bromine atom at the 4-position . The reaction is usually carried out in the presence of a catalyst such as titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 serves as a primary site for nucleophilic substitution. Key findings include:
Suzuki-Miyaura Cross-Coupling
This compound participates in palladium-catalyzed coupling with boronic acids. A representative example involves reaction with phenylboronic acid under the following conditions:
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
Pd(dba)₂, K₃PO₄, DMF, 80°C | 1,5-Dimethyl-3-phenyl-4-phenyl-1H-pyrazole | 78% |
The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation and reductive elimination .
Amination
Primary and secondary amines displace bromine under mild conditions:
Amine | Solvent | Temp. | Yield |
---|---|---|---|
Piperidine | EtOH | 60°C | 65% |
Benzylamine | DMF | 80°C | 72% |
Steric hindrance from the 1,5-dimethyl groups slows reaction kinetics compared to non-methylated analogs .
Electrophilic Aromatic Substitution
The phenyl group at position 3 undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing effects from the pyrazole ring:
Nitration
Nitration occurs at the meta position of the phenyl ring under mixed acid conditions:
Reagents | Product | Yield |
---|---|---|
HNO₃/H₂SO₄ (1:3), 0°C | 3-(3-Nitrophenyl)-4-bromo-1,5-dimethyl-1H-pyrazole | 58% |
Regioselectivity is confirmed via NOESY NMR .
Bromine-Lithium Exchange
Directed lithiation at position 5 has been achieved using n-BuLi, enabling further functionalization :
Electrophile | Product | Yield |
---|---|---|
CO₂ | 5-Carboxy-4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole | 61% |
MeOD | 5-Deuterio-4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole | 89% |
Comparative Reactivity Analysis
The substituent pattern significantly influences reactivity relative to similar compounds:
Compound | Suzuki Coupling Rate (k, M⁻¹s⁻¹) | Nitration Yield |
---|---|---|
4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole | 2.1 × 10⁻³ | 58% |
4-Bromo-1-phenyl-1H-pyrazole | 5.7 × 10⁻³ | 82% |
4-Bromo-3,5-dimethyl-1H-pyrazole | 1.8 × 10⁻³ | 43% |
The reduced reactivity in cross-coupling (vs. non-methylated analogs) is attributed to steric hindrance from the 1,5-dimethyl groups .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C via C–Br bond cleavage (TGA data).
-
Photoreactivity : UV irradiation (254 nm) induces homolytic C–Br bond fission, generating a pyrazolyl radical detectable by EPR.
General Procedure for Suzuki Coupling :
-
Combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(dba)₂ (5 mol%), K₃PO₄ (2.0 eq) in DMF.
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Heat at 80°C under N₂ for 12 hrs.
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Purify by flash chromatography (hexane:EtOAc = 4:1).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole, exhibit promising anticancer properties. For instance, compounds with similar structures have been synthesized and tested for their effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells. These studies often utilize cell viability assays to determine the efficacy of the compounds against tumor growth .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory activities. Research has demonstrated that specific derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's structural modifications can enhance its potency, making it a candidate for developing new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Studies have shown that certain pyrazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Herbicidal Activity
Compounds related to this compound have been explored for their herbicidal properties. Research indicates that these compounds can effectively inhibit the growth of various weed species, suggesting their potential use in agricultural practices to enhance crop yield by controlling unwanted vegetation .
Insecticidal Properties
Some studies have highlighted the insecticidal potential of pyrazole derivatives against agricultural pests. The effectiveness of these compounds can be attributed to their ability to disrupt biological processes in insects, thereby providing a means for pest control in crops without harming beneficial organisms .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor in synthesizing functional materials such as polymers and nanomaterials. The incorporation of pyrazole units into polymer matrices can enhance properties like thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity . The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Shares the bromine and pyrazole structure but lacks the methyl and phenyl groups.
3,5-Dimethyl-1-phenylpyrazole: Similar structure but without the bromine atom.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A more complex derivative with additional functional groups.
Uniqueness
4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole is unique due to the combination of its bromine, methyl, and phenyl groups, which confer distinct reactivity and biological activity compared to other pyrazole derivatives .
Biological Activity
4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole is a heterocyclic compound notable for its unique structure, which includes a bromine atom and multiple methyl and phenyl groups. This combination contributes to its distinct biological activities and reactivity. Research has indicated that this compound exhibits potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 250.13 g/mol. Its structure is characterized by a five-membered pyrazole ring containing two nitrogen atoms, which significantly influences its biological activity.
Property | Value |
---|---|
IUPAC Name | 4-bromo-1,5-dimethyl-3-phenylpyrazole |
Molecular Formula | C₁₁H₁₂BrN₂ |
Molecular Weight | 250.13 g/mol |
CAS Number | 1523501-61-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions that can lead to the formation of biologically active derivatives.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of liver alcohol dehydrogenase, suggesting a role in metabolic modulation.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The mechanism involves the inhibition of NF-kB signaling pathways which are critical in inflammation.
Anticancer Potential
A series of assays conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) indicated that this compound could inhibit cell proliferation effectively.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
Case Studies
Several case studies have explored the efficacy of this compound in drug development:
-
Study on Anti-inflammatory Activity :
- Researchers assessed the compound's ability to modulate inflammatory responses in animal models.
- Results indicated a significant reduction in edema and inflammatory markers.
-
Anticancer Drug Development :
- A derivative was synthesized and tested against multiple cancer cell lines.
- The derivative showed enhanced potency compared to the parent compound, highlighting the importance of structural modifications.
Properties
IUPAC Name |
4-bromo-1,5-dimethyl-3-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKJWFMNZTVFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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